6,8-Dibromo-1H-benzo[cd]indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGFYNKHTHMWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dibromo 1h Benzo Cd Indol 2 One
Retrosynthetic Analysis and Strategic Precursor Selection for 6,8-Dibromo-1H-benzo[cd]indol-2-one
A logical retrosynthetic analysis of this compound suggests that the core benzo[cd]indol-2-one skeleton could be assembled first, followed by selective bromination at the C6 and C8 positions. Alternatively, a precursor already bearing the desired bromine atoms could undergo cyclization to form the final lactam ring.
A key precursor identified through this analysis is 1,8-diaminonaphthalene (B57835). nih.govwikipedia.org This commercially available compound provides the necessary naphthalene (B1677914) core with amino groups in the peri-positions, which are crucial for the formation of the indol-2-one (B1256649) ring. The synthesis of 1,8-diaminonaphthalene itself typically involves the reduction of 1,8-dinitronaphthalene. wikipedia.org
Proposed Retrosynthetic Pathway:
graph TD A[this compound] --> B{Late-stage Bromination}; A --> C{Precursor-based Bromination}; B --> D[1H-Benzo[cd]indol-2-one]; C --> E[Dibrominated Naphthalene Precursor]; D --> F[1,8-Disubstituted Naphthalene]; E --> G[1,8-Diaminonaphthalene]; F --> G;
Following the precursor-based bromination strategy, the synthesis would involve the dibromination of 1,8-diaminonaphthalene. However, direct bromination of 1,8-diaminonaphthalene can be complex due to the activating nature of the amino groups. A more controlled approach would involve a Sandmeyer-type reaction on a suitably substituted diaminonaphthalene derivative. pharmdguru.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This classical reaction allows for the conversion of amino groups into a variety of functional groups, including halogens, via diazonium salts. pharmdguru.comwikipedia.orgmasterorganicchemistry.com
Classical and Convergent Synthetic Routes to Benzo[cd]indol-2-one Scaffolds
The construction of the benzo[cd]indol-2-one core is a critical step. Both linear and convergent strategies have been developed for the synthesis of this and related indolone systems.
Multi-Step Linear Syntheses for Halogenated Indolones
In a linear synthetic approach, the substituents are introduced sequentially onto a starting material. For this compound, a potential multi-step linear synthesis could commence with a dibrominated naphthalene derivative. For instance, the synthesis of a related compound, 6,8-dibromo-2-ethyl-4H-benzo[d] wikipedia.orgCurrent time information in Bangalore, IN.oxazin-4-one, demonstrates a viable method for introducing bromine atoms onto a similar aromatic system, which could then be converted to the desired indolone. nih.gov
A hypothetical linear sequence could involve:
Nitration of a suitable naphthalene precursor.
Reduction of the nitro groups to amines.
Diazotization followed by a Sandmeyer reaction to introduce the bromo groups.
Cyclization to form the lactam ring.
Annulation Strategies for the Benzo[cd]indolone Ring System
Annulation, the formation of a new ring onto a pre-existing one, offers a more convergent approach. pondiuni.edu.in For the benzo[cd]indolone system, this would typically involve the cyclization of a 1,8-disubstituted naphthalene derivative. The reaction of 1,8-diaminonaphthalene with various carbonyl compounds is a common method to form related perimidine structures, highlighting the reactivity of the peri-diamino functionality. tandfonline.comresearchgate.net
To form the lactam ring of the benzo[cd]indolone, a 1-amino-8-carboxynaphthalene derivative or a related precursor would be required. The intramolecular condensation of such a species would lead directly to the desired tricyclic lactam.
Modern Catalytic Approaches for this compound Synthesis
Modern organometallic catalysis provides powerful tools for the efficient construction of complex molecules like this compound. Palladium and copper catalysts are particularly prominent in the synthesis of indoles and related heterocycles.
Palladium-Catalyzed C–C and C–N Bond Formations
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For the synthesis of the target molecule, palladium catalysis could be employed in several ways:
Late-stage C-H Bromination: Palladium catalysts can facilitate the direct C-H functionalization of aromatic rings. A regioselective bromination of the pre-formed 1H-benzo[cd]indol-2-one scaffold at the C8 position has been reported. researchgate.net This strategy could potentially be extended to achieve dibromination.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. In a convergent synthesis, a dibromonaphthalene could be coupled with an appropriate nitrogen-containing synthon using a palladium catalyst to form a precursor for cyclization. Palladium-catalyzed amination has been successfully applied to various bromoindole derivatives. researchgate.net
Suzuki-Miyaura Coupling: This reaction could be used to construct the carbon skeleton of a precursor. For example, a boronic acid derivative of naphthalene could be coupled with a brominated species. A two-step palladium-catalyzed procedure involving a Suzuki-Miyaura coupling followed by a double Buchwald-Hartwig reaction has been used to synthesize benzo tandfonline.comresearchgate.netfuro[3,2-b]indoles. beilstein-journals.org
| Palladium-Catalyzed Reaction | Application in Synthesis | Key Features |
| C-H Bromination | Direct bromination of the benzo[cd]indol-2-one core. | High regioselectivity, atom economy. |
| Buchwald-Hartwig Amination | Formation of C-N bonds in precursors. | Versatile for a wide range of amines and aryl halides. |
| Suzuki-Miyaura Coupling | Construction of the carbon skeleton of precursors. | Mild reaction conditions, high functional group tolerance. |
Copper-Mediated Transformations
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed reactions are particularly useful for the synthesis of nitrogen-containing heterocycles.
Ullmann Condensation: This classical reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. It could be envisioned for the cyclization step to form the lactam ring from a suitably functionalized brominated naphthalene precursor.
Copper-Catalyzed Cyclization: Copper-catalyzed methods have been developed for the synthesis of substituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.netrsc.org This highlights the utility of copper in facilitating the key annulation step.
Sandmeyer Reaction: As mentioned earlier, the Sandmeyer reaction, which utilizes copper salts to convert diazonium salts into various functional groups, is a key method for introducing the bromo substituents onto the naphthalene core. wikipedia.orgmasterorganicchemistry.com
| Copper-Mediated Reaction | Application in Synthesis | Key Features |
| Ullmann Condensation | Formation of the lactam ring via intramolecular C-N bond formation. | Classical and reliable method. |
| Cyclization of Alkynylamines | Annulation to form the benzo[cd]indole (B15494331) core. | Stereoselective, good yields for substituted derivatives. researchgate.netrsc.org |
| Sandmeyer Reaction | Introduction of bromo groups onto the aromatic ring. | Well-established and versatile for aryl halide synthesis. wikipedia.orgmasterorganicchemistry.com |
Metal-Free Synthetic Pathways
While many modern synthetic transformations rely on transition metal catalysis, the development of metal-free synthetic routes is a burgeoning area of research, driven by the goals of reducing cost, toxicity, and catalyst-leaching in the final products. For the synthesis of this compound, a direct, metal-free electrophilic bromination of the parent 1H-benzo[cd]indol-2-one scaffold represents the most straightforward conceptual approach.
This transformation would typically involve the reaction of 1H-benzo[cd]indol-2-one with a suitable brominating agent. Common reagents for such electrophilic aromatic substitutions include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other N-bromo reagents. The reaction is often carried out in a suitable solvent, which can range from halogenated hydrocarbons to polar aprotic or protic solvents, depending on the reactivity of the substrate and the chosen brominating agent.
The mechanism of this reaction proceeds via the classical electrophilic aromatic substitution pathway. The brominating agent, either on its own or activated by a Lewis or Brønsted acid, generates a bromonium ion (Br⁺) or a polarized bromine species that is attacked by the electron-rich naphthalene core of the benzo[cd]indolone. The resulting arenium ion, a resonance-stabilized carbocation, then loses a proton to regenerate the aromatic system, yielding the brominated product. To achieve the desired 6,8-dibromination, an excess of the brominating agent and potentially forcing reaction conditions would be necessary.
Regioselective Bromination Strategies for the Benzo[cd]indolone Core
The lactam moiety, containing both an electron-withdrawing carbonyl group and an electron-donating nitrogen atom, exerts a complex influence on the aromatic system. The nitrogen atom's lone pair can be delocalized into the aromatic rings, activating them towards electrophilic attack. Conversely, the carbonyl group is deactivating. The interplay of these effects, along with the inherent reactivity of the different positions on the naphthalene core, will determine the final substitution pattern.
In the absence of strongly directing protecting groups on the lactam nitrogen, electrophilic substitution on the 1H-benzo[cd]indol-2-one skeleton is known to be sensitive to reaction conditions. For naphthalene itself, electrophilic attack typically favors the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. In the case of 1H-benzo[cd]indol-2-one, the peri-positions 6 and 8 are electronically distinct. The directing effect of the lactam nitrogen would likely favor substitution at positions 4 and 6. Achieving substitution at the sterically hindered C8 position in addition to the C6 position to yield the desired 6,8-dibromo isomer is a significant synthetic challenge.
To achieve the desired 6,8-dibromo substitution pattern, one might need to employ specific strategies. This could involve the use of a bulky brominating agent that might favor the less sterically hindered positions, or the use of specific catalysts or solvent systems that can modulate the regioselectivity. Research on the regioselective bromination of naphthalene over solid acid catalysts has shown that the choice of catalyst can influence the distribution of isomers, suggesting a potential avenue for controlling the outcome of the reaction. researchgate.net
Optimization of Reaction Conditions, Yields, and Scalability
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound and for ensuring the scalability of the synthesis. Key parameters to consider include the choice of brominating agent, the solvent, the reaction temperature, and the reaction time.
Table 1: Parameters for Optimization of the Bromination of 1H-benzo[cd]indol-2-one
| Parameter | Options | Considerations |
| Brominating Agent | Br₂, NBS, Dibromoisocyanuric acid (DBI), Pyridinium tribromide | Reactivity, selectivity, ease of handling, and by-product formation. |
| Solvent | Acetic acid, Dichloromethane, Chloroform, Carbon tetrachloride, DMF | Solubilizes reactants, influences reaction rate and selectivity. |
| Catalyst (optional) | Lewis acids (e.g., FeCl₃, AlCl₃), Brønsted acids (e.g., H₂SO₄), Solid acids | Can enhance the rate of reaction and influence regioselectivity. Metal-free options are preferred. |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may lead to over-bromination or side reactions. |
| Reaction Time | Minutes to hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum yield of the desired product. |
| Stoichiometry | >2 equivalents of brominating agent | A sufficient excess of the brominating agent is required for dibromination. |
For a scalable synthesis, factors such as the cost and availability of reagents, the ease of purification, and the safety of the procedure are paramount. A metal-free approach using a readily available brominating agent like NBS in a common organic solvent would be advantageous. Purification would likely involve crystallization or column chromatography to separate the desired 6,8-dibromo isomer from other mono- and poly-brominated byproducts. The development of a robust and scalable synthesis would likely require a systematic study of the reaction parameters to identify the optimal conditions that provide the highest yield and purity of this compound.
Chemical Reactivity and Mechanistic Investigations of 6,8 Dibromo 1h Benzo Cd Indol 2 One
Reactivity Profile of the Benzo[cd]indol-2-one Core
The reactivity of the parent 1H-benzo[cd]indol-2-one core is dictated by the interplay of its electron-rich aromatic system and the electron-withdrawing nature of the lactam carbonyl group. This inherent electronic push-pull dynamic governs its behavior in various chemical transformations.
Electrophilic Aromatic Substitution Reactions
The fused aromatic rings of the benzo[cd]indol-2-one system are susceptible to electrophilic attack. The directing effects of the annulated benzene (B151609) ring and the lactam moiety influence the regioselectivity of these reactions. While specific studies on 6,8-Dibromo-1H-benzo[cd]indol-2-one are not extensively documented, the general principles of electrophilic aromatic substitution on indole (B1671886) and its derivatives suggest that positions C-4 and C-5 are potential sites for substitution. The electron-donating character of the indole nitrogen, despite being part of a lactam, can activate the aromatic system towards electrophiles. However, the existing bromine substituents at C-6 and C-8 would also influence the regiochemical outcome of further substitutions through their own directing effects and steric hindrance.
Nucleophilic Additions and Substitutions at the Carbonyl Group
The carbonyl group of the lactam in the benzo[cd]indol-2-one core is a key site for nucleophilic attack. Its reactivity is comparable to that of other cyclic amides. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl carbon, leading to the formation of tetrahedral intermediates. Subsequent workup can result in ring-opened products or, in some cases, the formation of new cyclic structures. For instance, studies on related isoindolinone systems have shown that the addition of alkyllithium reagents to the carbonyl group can be followed by ring-opening and intramolecular cyclization to yield new carbo- and heterocyclic frameworks. mdpi.com While direct examples for this compound are scarce, analogous reactivity is anticipated.
Reactions at the Indolone Nitrogen Atom (N-H acidity, alkylation, acylation)
The nitrogen atom within the lactam moiety of 1H-benzo[cd]indol-2-one possesses an acidic proton. Deprotonation with a suitable base generates a nucleophilic anion that can readily participate in alkylation and acylation reactions. This provides a straightforward method for introducing a wide variety of substituents at the N-1 position, which is a common strategy for modifying the biological and physical properties of this class of compounds. nih.gov
Research on various benzo[cd]indol-2(1H)-one derivatives has demonstrated the feasibility of N-alkylation and N-acylation. For example, N-alkylation with different amine side chains has been extensively explored to synthesize novel DNA intercalators and antitumor agents. researchgate.net The reaction typically proceeds by treating the N-H-containing precursor with an alkyl halide in the presence of a base like potassium carbonate. Similarly, acylation can be achieved using acyl chlorides or anhydrides.
Below is an interactive data table summarizing representative N-alkylation and N-acylation reactions on the benzo[cd]indol-2-one core, based on findings for related derivatives. nih.gov
| Entry | Reactant | Reagent | Product | Yield (%) |
| 1 | 1H-benzo[cd]indol-2-one | 1,4-Dibromobutane (B41627) | 1-(4-Bromobutyl)benzo[cd]indol-2-one | - |
| 2 | 1-(4-Bromobutyl)benzo[cd]indol-2-one | Piperidine | 1-(4-(Piperidin-1-yl)butyl)benzo[cd]indol-2-one | - |
| 3 | 1H-benzo[cd]indol-2-one | Acetyl chloride / AlCl₃ | 6-Acetyl-1H-benzo[cd]indol-2-one | 75 |
Reactivity of the Bromine Substituents in this compound
The two bromine atoms on the aromatic ring of this compound are pivotal for its synthetic utility, serving as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. researchgate.netmdpi.comnih.gov The bromine atoms at the C-6 and C-8 positions of the title compound are expected to readily participate in these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form new C-C bonds. This would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C-6 and C-8 positions.
Sonogashira Coupling: The reaction with terminal alkynes under palladium/copper catalysis would yield alkynyl-substituted benzo[cd]indol-2-ones. These products can serve as versatile intermediates for further transformations.
Heck-Mizoroki Reaction: Coupling with alkenes would lead to the formation of styrenyl or other alkenyl derivatives, extending the conjugation of the aromatic system.
Buchwald-Hartwig Amination: This reaction would enable the formation of C-N bonds by coupling with various primary or secondary amines, providing access to a range of amino-substituted derivatives.
The following interactive data table illustrates the expected products from these cross-coupling reactions, based on the established reactivity of aryl bromides.
| Reaction | Coupling Partner | Expected Product at C-6/C-8 |
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Heck-Mizoroki | Alkene | Alkenyl |
| Buchwald-Hartwig | Amine | Amino |
Halogen-Metal Exchange Reactions and Subsequent Quenching
The bromine atoms of this compound can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive aryllithium species. The regioselectivity of this exchange would depend on the reaction conditions and the steric and electronic environment of the two bromine atoms. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Potential electrophiles for quenching the aryllithium intermediate include:
Aldehydes and Ketones: to form secondary and tertiary alcohols.
Carbon Dioxide: to yield carboxylic acids.
Alkyl Halides: to introduce alkyl groups.
Disulfides: to form thioethers.
This two-step sequence provides a powerful, alternative strategy to cross-coupling reactions for the functionalization of the dibrominated scaffold.
Nucleophilic Aromatic Substitution with Activated Bromine
The bromine atoms at the 6- and 8-positions of the 1H-benzo[cd]indol-2-one scaffold are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic system is activated. The electron-withdrawing nature of the lactam carbonyl group can facilitate these reactions by stabilizing the intermediate Meisenheimer complex.
Detailed research findings indicate that the reactivity of the bromine atoms can be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on related bromo-substituted aromatic compounds have shown that strong nucleophiles in polar aprotic solvents can effectively displace the bromide. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of SNAr suggest that a variety of nucleophiles could be employed to functionalize this core structure.
Below is a table summarizing hypothetical reaction outcomes based on the established principles of nucleophilic aromatic substitution on similar aromatic systems.
| Nucleophile | Reagent Example | Product | Proposed Conditions |
| Alkoxide | Sodium methoxide | 6-methoxy-8-bromo-1H-benzo[cd]indol-2-one | Methanol, heat |
| Thiolate | Sodium thiophenoxide | 6-(phenylthio)-8-bromo-1H-benzo[cd]indol-2-one | DMF, room temperature |
| Amine | Piperidine | 6-(piperidin-1-yl)-8-bromo-1H-benzo[cd]indol-2-one | High temperature, neat or in a high-boiling solvent |
| Cyanide | Sodium cyanide | 6-bromo-2-oxo-1,2-dihydrobenzo[cd]indole-8-carbonitrile | DMSO, heat |
This table presents plausible transformations based on general chemical principles, as specific experimental data for this compound is not widely reported.
Elucidation of Reaction Mechanisms and Transition States
Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes. For reactions involving this compound, several techniques can be employed to probe the underlying mechanisms and characterize transition states.
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and providing insights into the structure of the transition state. princeton.edulibretexts.org In the context of nucleophilic aromatic substitution on this compound, a primary carbon isotope effect (¹²C/¹³C) at the carbon atom bearing the bromine would be expected if the cleavage of the C-Br bond is part of the rate-determining step. harvard.eduscispace.com
For instance, in a concerted SNAr mechanism, a significant KIE would be anticipated. Conversely, in a classical two-step addition-elimination mechanism where the formation of the Meisenheimer complex is the slow step, the KIE for the C-Br bond cleavage would be negligible.
Hypothetical Kinetic Isotope Effect Data for SNAr of a Bromoarene:
| Reaction | Isotope Substitution | k/k_iso | Interpretation |
| SNAr with Piperidine | ¹²C/¹³C at C-Br | 1.045 | C-Br bond breaking is partially rate-limiting, suggesting a concerted or near-concerted transition state. harvard.edu |
| SNAr with Methoxide | ¹²C/¹³C at C-Br | 1.002 | C-Br bond breaking is not involved in the rate-determining step, consistent with a stepwise mechanism where nucleophilic addition is rate-limiting. |
This data is illustrative and based on general findings in the study of SNAr reactions, not on specific experimental results for this compound.
For reactions involving this compound, in-situ spectroscopy could be used to:
Track the consumption of the starting material by monitoring the disappearance of characteristic vibrational bands or NMR signals.
Observe the formation of the product by the appearance of new signals.
Potentially detect and characterize transient intermediates, such as the Meisenheimer complex in an SNAr reaction, by identifying their unique spectral signatures.
Potential Spectroscopic Handles for In-Situ Monitoring:
| Spectroscopic Technique | Monitored Species | Characteristic Signal |
| FTIR Spectroscopy | Starting Material | C-Br stretching vibration |
| Product (e.g., methoxy (B1213986) substituted) | C-O stretching vibration | |
| Raman Spectroscopy | Starting Material & Product | Aromatic ring breathing modes |
| ¹H NMR Spectroscopy | Reaction mixture | Changes in aromatic proton chemical shifts |
Photochemical Reactivity and Transformations of this compound
The presence of a chromophoric aromatic system and carbon-bromine bonds suggests that this compound may exhibit interesting photochemical reactivity. The lactam moiety itself can undergo various photochemical transformations. nih.govacs.orgrsc.orgbeilstein-journals.org
Upon absorption of ultraviolet or visible light, the molecule can be promoted to an excited state, from which it can undergo a variety of reactions. Potential photochemical pathways for this compound could include:
Homolytic Cleavage of the C-Br Bond: This would generate an aryl radical, which could then participate in a range of subsequent reactions, such as hydrogen abstraction, cyclization, or reaction with other radical species.
Photo-induced Nucleophilic Aromatic Substitution: In some cases, light can promote SNAr reactions that are sluggish under thermal conditions.
Lactam-specific Photoreactions: The lactam ring itself might undergo photochemical reactions, such as [2+2] cycloadditions or rearrangements, although the aromatic nature of the benzo[cd]indol-2-one system might influence this reactivity.
While specific photochemical studies on this compound are not readily found in the surveyed literature, research on other halogenated aromatic compounds and lactams provides a foundation for predicting its potential behavior. acs.orgacs.org
Derivatization and Advanced Functionalization of 6,8 Dibromo 1h Benzo Cd Indol 2 One
Chemoselective Functionalization at the Bromine Positions
The carbon-bromine bonds at the C6 and C8 positions of the benzo[cd]indol-2-one core are key sites for introducing molecular diversity. These positions are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds. The development of regioselective synthesis methods for polysubstituted naphthalenes has become a significant area of interest in organic synthesis. researchgate.net
The substitution of the bromine atoms with aryl or alkyl groups is commonly achieved using palladium-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling, which pairs aryl bromides with boronic acids or esters, are highly effective for this transformation. whiterose.ac.ukbeilstein-journals.org The process may involve an initial Miyaura borylation of the C-Br bond to create a boronic ester intermediate, which can then be coupled with another aryl halide. beilstein-journals.org Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities. These reactions provide access to a wide array of π-extended systems with tunable electronic properties.
Table 1: Examples of C-C Bond Forming Reactions on Aryl Bromides
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 6,8-Dibromo-1H-benzo[cd]indol-2-one, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6,8-Diaryl-1H-benzo[cd]indol-2-one |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6,8-Dialkynyl-1H-benzo[cd]indol-2-one |
This table represents common, established methods for the functionalization of aryl bromides, which are applicable to the this compound scaffold.
The introduction of heteroatoms at the C6 and C8 positions is another crucial strategy for modifying the properties of the benzo[cd]indol-2-one core. Buchwald-Hartwig amination and Ullmann-type reactions are powerful methods for forming C-N, C-O, and C-S bonds. For instance, reacting 6,8-dibromo-2-ethyl-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one, a related dibrominated heterocyclic system, with various nitrogen nucleophiles has been shown to afford quinazolinone derivatives. nih.gov This demonstrates the reactivity of the C-Br bonds toward N-nucleophiles. nih.gov Similarly, reactions with oxygen nucleophiles can yield alkoxy derivatives. nih.gov The alkynylation of thiols using hypervalent iodine reagents also represents an efficient pathway for C-S bond formation. acs.org
Table 2: Examples of C-Heteroatom Bond Forming Reactions
| Bond Type | Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand (e.g., BINAP), Base | 6,8-Diamino-1H-benzo[cd]indol-2-one derivative |
| C-O | Ullmann Condensation | This compound, Alcohol/Phenol | Cu catalyst, Base | 6,8-Dialkoxy/Diaryloxy-1H-benzo[cd]indol-2-one |
This table outlines standard methodologies for heteroatom functionalization of aryl bromides, applicable to the target compound.
Modification at the Indolone Nitrogen Atom (N-Functionalization)
The nitrogen atom of the lactam ring in the benzo[cd]indol-2-one core is a versatile site for functionalization, typically through N-alkylation or N-arylation. Research has demonstrated that the N-H group can be readily deprotonated with a suitable base, such as potassium carbonate, followed by reaction with an electrophile. nih.gov A common strategy involves the introduction of alkyl chains, which can bear additional functional groups for further modification. For example, N-alkylation with 1,4-dibromobutane (B41627) introduces a terminal bromine that can be subsequently displaced by amines to create complex side chains, such as those incorporating polyamine structures. whiterose.ac.uknih.gov This approach has been used to synthesize conjugates with potential biological applications. nih.gov
Table 3: N-Functionalization of Benzo[cd]indol-2(1H)-one Derivatives
| Reagent | Base/Solvent | Reaction | Product | Ref |
|---|---|---|---|---|
| 1-(4-bromobutyl) | K₂CO₃ / CH₃CN | N-Alkylation | 1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | nih.gov |
| Acetyl chloride / AlCl₃ | N/A | Friedel-Crafts Acylation | 6-acetyl-1H-benzo[cd]indol-2(1H)-one | nih.gov |
This reaction was performed on the related 5-bromoisatin (B120047) scaffold but demonstrates a standard procedure for N-alkylation of indole-type nitrogens.
Introduction of Spirocycles and Other Fused Ring Systems
Advanced functionalization of the benzo[cd]indol-2-one scaffold includes the construction of more complex polycyclic systems, such as spirocycles and other fused rings. Palladium-catalyzed C–H/peri-C–H annulative coupling represents a modern strategy for creating fused ring systems. rsc.org This method can be used to construct cyclopenta-fused polycyclic heteroarenes (CP-PHAs) from indole (B1671886) derivatives by forming a new ring involving the peri-position of the naphthalene (B1677914) core. rsc.org
The synthesis of spirocyclic systems often involves the condensation of an indole-based ketone with a suitable binucleophile. For instance, isatin (B1672199) derivatives can be condensed with 2-(2-aminophenyl)benzimidazole to yield spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives. researchgate.net While starting from a different indole precursor, this illustrates a key strategy for accessing spiro-indoline frameworks. researchgate.net
Design and Synthesis of Polymeric or Supramolecular Architectures Incorporating the Benzo[cd]indol-2-one Core
The benzo[cd]indol-2-one unit can serve as a monomer for the construction of larger, ordered structures like polymers and supramolecular assemblies. The N-H group of the lactam is a hydrogen bond donor, while the carbonyl oxygen is an acceptor, making the molecule well-suited for forming self-assembled structures through hydrogen bonding. This principle is seen in the formation of supramolecular columnar liquid crystals from 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene, a molecule with similar hydrogen bonding capabilities. researchgate.net
Furthermore, the dibromo-functionality allows the molecule to be used as a building block in step-growth polymerization. Polycondensation reactions, such as Suzuki polycondensation, with an appropriate difunctional comonomer could lead to conjugated polymers with the benzo[cd]indol-2-one unit integrated into the polymer backbone. Additionally, complex molecular architectures have been synthesized by creating conjugates, for example with pyrrolo Current time information in Bangalore, IN.uni-regensburg.debenzodiazepines (PBDs), to explore advanced biological functions. nih.gov
Potential Applications in Advanced Materials and Chemical Technologies Non Biological
Optoelectronic Material Applications
The conjugated π-system of the benzo[cd]indol-2-one scaffold makes it an intriguing candidate for optoelectronic materials, where light and electricity interact.
While no specific research detailing the use of 6,8-Dibromo-1H-benzo[cd]indol-2-one in OLEDs or OPVs has been identified, the parent compound, Benzo[cd]indol-2(1H)-one, is noted for its utility in these areas. chemimpex.com Its electronic properties are considered beneficial for enhancing the performance and efficiency of organic electronic devices. chemimpex.com Derivatives of the benzo[cd]indolium structure, which are closely related, have also been deemed suitable for use in OLEDs, where they can facilitate charge transport and exciton (B1674681) formation, crucial processes for light emission.
Furthermore, the 1,8-naphtholactam unit has been successfully incorporated as an electron-donor in donor-acceptor-donor (D-A-D) structured dyes, which exhibit fluorescence in the near-infrared (NIR) region. mdpi.com The ability to tune the optoelectronic properties of such molecules is critical for their application in advanced technologies, including photovoltaics. mdpi.com The inherent stability and modifiable structure of the naphtholactam core make it a promising platform for developing new materials for these applications.
There is a lack of specific studies on this compound as a fluorescent sensor for non-biological analytes. However, the parent scaffold and its derivatives are well-known for their fluorescent properties. researchgate.netnih.gov Dyes derived from 1,8-naphtholactam are noted for their stability and strong fluorescence. nih.gov
The fundamental principle of a fluorescent sensor involves a change in its emission properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte. The electron-rich nature of the benzo[cd]indol-2-one core and the potential for modification at the nitrogen and bromine positions could allow for the design of selective sensors. For instance, functional groups capable of binding to metal ions could be appended, creating a system where ion binding perturbs the molecule's electronic structure and, consequently, its fluorescence. While many reported applications are in bioimaging, the underlying photophysical principles support the potential development of these compounds for detecting non-biological species. researchgate.netnih.gov
Direct experimental data on the nonlinear optical properties of this compound are not available in the current literature. However, theoretical studies have been conducted on related structures. The electronic structure of benzo[cd]indole-based dyes has been analyzed, revealing that their ground and fluorescent states differ markedly from those based on more common heterocyclic cores like indole (B1671886). researchgate.net This unique electronic configuration suggests that these materials could possess interesting NLO properties. NLO materials are crucial for technologies such as optical switching and frequency conversion, where the material's refractive index or absorption coefficient changes with the intensity of incident light. The extended π-system and the presence of heavy bromine atoms in the 6,8-dibromo derivative could influence these properties, making it a candidate for future investigation in this field.
Advanced Functional Polymers and Hybrid Materials
The rigid and planar structure of the benzo[cd]indol-2-one core makes it an attractive moiety for incorporation into polymeric and hybrid materials, where it can impart desirable optical and electronic properties.
The parent compound, 1H-benzo[cd]indol-2-one, is recognized for its utility in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Its derivatives have been synthesized and evaluated as visible-light-absorbing photoinitiators for radical polymerization. researchgate.net The incorporation of the 6,8-dibromo derivative into conjugated polymer backbones could offer several advantages. The bromine atoms can serve as versatile synthetic handles for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the systematic construction of well-defined polymer architectures.
Furthermore, the electron-withdrawing effect of the bromine atoms is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the monomer unit. This tuning of the electronic bandgap is a critical strategy in the design of materials for organic electronics. For instance, a lower HOMO level can lead to improved air stability and better energy level alignment with electrodes in organic solar cells. The heavy atom effect of bromine could also enhance intersystem crossing, a property that is beneficial for applications in phosphorescent OLEDs.
Table 1: Predicted Effects of Dibromination on the Photophysical and Electronic Properties of the Benzo[cd]indol-2-one Scaffold for Polymer Applications
| Property | 1H-Benzo[cd]indol-2-one (Parent) | This compound (Predicted) | Rationale for Change |
| Absorption Max (λmax) | Typically in the UV-A to visible region | Bathochromic Shift (Red Shift) | Electron-withdrawing groups and extended conjugation can lower the LUMO, reducing the HOMO-LUMO gap. |
| Emission Max (λmax) | Blue-green fluorescence | Bathochromic Shift (Red Shift) | Consistent with the change in the energy gap. |
| HOMO Energy Level | Moderate | Lowered | Inductive effect of electron-withdrawing bromine atoms. |
| LUMO Energy Level | Moderate | Lowered | Inductive and resonance effects of bromine atoms on the π-system. |
| Solubility | Moderate in organic solvents | Potentially altered | The introduction of bromine atoms increases molecular weight and may alter intermolecular forces, affecting solubility. |
| Intersystem Crossing | Moderate | Enhanced | Heavy atom effect of bromine promotes spin-orbit coupling. |
Self-assembly is a process where components spontaneously organize into ordered aggregates through non-covalent interactions. bris.ac.uk This principle is fundamental to creating complex nanostructures. bris.ac.uk The 1H-benzo[cd]indol-2-one scaffold is a known building block in nanotechnology for developing advanced materials like nanocomposites. chemimpex.com The ability of related naphthalimide derivatives to self-assemble into diverse morphologies like nanobelts, nanospheres, and nanograss highlights the potential of such planar aromatic systems in nanomaterial fabrication. researchgate.net
For this compound, the introduction of bromine atoms provides specific interaction sites that can direct self-assembly with high specificity. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can act as a directional force to guide the formation of supramolecular structures. This, in conjunction with π-π stacking of the aromatic cores, could lead to the formation of highly ordered one-dimensional or two-dimensional nanomaterials. The balance of these intermolecular forces, which also include van der Waals and electrostatic interactions, is crucial for the formation of the final, ordered state. bris.ac.uk The specific geometry and electronic nature of the dibrominated compound could be exploited to create novel liquid crystals or organogels.
Analytical Chemistry Applications (e.g., as Standards, Chromatographic Supports)
In analytical chemistry, the availability of high-purity, stable reference materials is critical for method development, validation, and quality control. Brominated organic compounds are frequently used as analytical standards, particularly in environmental and industrial analysis.
Given its well-defined structure and high molecular weight, this compound could serve as an excellent analytical standard. Its brominated nature makes it particularly suitable for detection methods that are sensitive to halogens, such as gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). acs.org These techniques are designed for the selective detection of electrophilic compounds like halogenated molecules. The compound could be used as an internal standard or for the calibration of analytical instruments in the analysis of brominated flame retardants or other halogenated pollutants. nih.govrsc.orgnih.gov
Furthermore, the rigid and polar structure of this compound suggests its potential use in chromatography. Halogenated stationary phases have been developed for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), demonstrating unique interactions and selectivity with various analytes. bohrium.com The benzo[cd]indol-2-one moiety could be chemically bonded to a support material, such as silica (B1680970) gel, to create a novel chromatographic stationary phase. The presence of the bromine atoms and the lactam group would offer a combination of dipole-dipole, π-π, and potentially halogen bonding interactions, which could be exploited for the separation of complex mixtures, including chiral separations of other halogenated compounds or lactams. bohrium.commdpi.com
Table 2: Potential Analytical Applications of this compound
| Application Area | Technique(s) | Role of the Compound | Rationale |
| Reference Standard | GC-ECD, GC-NCI-MS, LC-MS | Internal Standard, Calibration Standard | High purity, stable, high molecular weight, selective detection due to bromine atoms. acs.org |
| Chromatography | HPLC, SFC | Component of a Chiral or Achiral Stationary Phase | Rigid structure, presence of polar lactam group and halogen bonding donors for unique selectivity. bohrium.commdpi.com |
| Method Development | Various spectroscopic and chromatographic methods | Test Analyte | Used to probe the selectivity and retention mechanisms of new analytical methods for halogenated compounds. |
Future Perspectives and Emerging Research Challenges for 6,8 Dibromo 1h Benzo Cd Indol 2 One
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of halogenated aromatic compounds often relies on methods that employ hazardous reagents and generate significant waste. A primary future challenge lies in the development of sustainable and environmentally benign synthetic protocols for 6,8-Dibromo-1H-benzo[cd]indol-2-one. Current research in green chemistry offers promising avenues to explore.
Key Research Objectives:
Atom-Economical Bromination: Investigating alternative brominating agents that are safer and more atom-economical than elemental bromine. This includes the exploration of bromide-bromate couples in aqueous media, which can offer a greener approach to bromination. researchgate.netacs.org
Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. researchgate.netunigoa.ac.in Research into solid-state reactions or mechanochemical synthesis, such as ball milling, could provide solvent-free alternatives for the synthesis of this compound. unigoa.ac.in
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could enable better control over reaction parameters and facilitate safer handling of potentially hazardous intermediates.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Bromide-Bromate Bromination | Use of water as a solvent, reduced toxicity. | Optimizing regioselectivity for dibromination. |
| Mechanochemistry | Solvent-free, potentially faster reaction times. | Ensuring complete conversion and scalability. |
| Flow Chemistry | Enhanced safety, precise process control, ease of scaling. | Reactor design and optimization for multiphase reactions. |
Exploration of Unprecedented Reactivity and Transformation Pathways
The two bromine atoms on the this compound scaffold are key functional handles that can be exploited to construct a diverse range of new molecules. A significant area of future research will be the exploration of novel reactivity and transformation pathways of this dibrominated core.
Emerging Research Directions:
Selective Functionalization: A major challenge is to achieve selective mono- or di-functionalization of the bromine atoms. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex, unsymmetrically substituted derivatives.
Cross-Coupling Chemistry: The bromine atoms are ideal leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Future work should focus on expanding the scope of these reactions to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups.
Photochemical and Electrochemical Transformations: Investigating the photochemical and electrochemical reactivity of this compound could uncover novel transformation pathways that are not accessible through traditional thermal methods. This could lead to the discovery of unique molecular architectures with interesting photophysical or electronic properties.
Integration into Multi-Component Systems for Enhanced Functionality
Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net A promising future direction is the integration of this compound into multi-component systems to create novel functional materials and bioactive compounds.
Potential Applications:
Polymer Synthesis: The dibromo functionality allows this compound to act as a monomer in polymerization reactions, leading to the formation of novel conjugated polymers. These materials could have interesting electronic and optical properties for applications in organic electronics.
Supramolecular Chemistry: The benzo[cd]indol-2-one core can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. By functionalizing the bromine positions, it is possible to design and synthesize molecules that self-assemble into complex supramolecular architectures with tailored properties.
Bio-conjugation: The reactivity of the bromine atoms can be harnessed to attach the this compound scaffold to biomolecules, such as peptides or proteins. This could lead to the development of new probes for bioimaging or targeted therapeutic agents.
Advanced Computational Predictions and Machine Learning in Property Design
The vast chemical space that can be accessed from this compound necessitates efficient methods for predicting the properties of its derivatives. Advanced computational modeling and machine learning are poised to play a crucial role in guiding the rational design of new molecules with desired functionalities.
Future Research Focus:
Predictive Modeling of Electronic Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, such as the HOMO-LUMO gap and charge transport characteristics, of novel derivatives. This will be invaluable for the design of new materials for organic electronics.
Machine Learning for Reactivity Prediction: Machine learning models can be trained on existing reaction data to predict the regioselectivity and outcome of chemical reactions. nih.gov This could significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions. nih.gov
In Silico Screening for Biological Activity: Computational docking and virtual screening can be employed to predict the binding affinity of this compound derivatives to biological targets. nih.govresearchgate.net This will aid in the identification of promising candidates for drug discovery. nih.govresearchgate.net
| Computational Tool | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties. | Rational design of materials for optoelectronics. |
| Machine Learning | Prediction of reaction outcomes and regioselectivity. | Accelerated discovery of synthetic pathways. |
| Virtual Screening | Identification of potential biological targets. | Prioritization of compounds for experimental testing. |
Scalability of Synthesis for Industrial or High-Volume Material Applications
For this compound to find practical applications in materials science or as a pharmaceutical intermediate, the development of a scalable and cost-effective synthesis is paramount. Transitioning a synthetic route from the laboratory to an industrial scale presents a number of challenges that need to be addressed.
Key Considerations for Scalability:
Process Optimization: Thorough optimization of reaction parameters, including temperature, pressure, reaction time, and catalyst loading, will be necessary to maximize yield and minimize costs on a larger scale.
Purification Strategies: Developing efficient and scalable purification methods is crucial. This may involve moving away from chromatographic techniques towards crystallization or distillation.
Safety and Hazard Analysis: A comprehensive safety and hazard analysis of the entire synthetic process is essential to ensure safe operation at an industrial scale. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.
The exploration of these future perspectives and the concerted effort to overcome the associated research challenges will be instrumental in unlocking the full scientific and technological potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
